molecular formula C7H6BrFS B1378223 2-Bromo-6-fluorothioanisole CAS No. 1370025-53-8

2-Bromo-6-fluorothioanisole

Cat. No.: B1378223
CAS No.: 1370025-53-8
M. Wt: 221.09 g/mol
InChI Key: WDSBDCXHUXFNAR-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorothioanisole (C₇H₆BrFS) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at position 6, and a methylthio (-SCH₃) group at position 1. This substitution pattern creates a unique electronic environment: bromine acts as an electron-withdrawing group, fluorine introduces moderate electronegativity, and the thioether group contributes electron-donating properties via sulfur’s lone pairs. Such a combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective reactivity is critical .

Properties

IUPAC Name

1-bromo-3-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBDCXHUXFNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283596
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370025-53-8
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370025-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorothioanisole typically involves electrophilic substitution reactions. One common method is the bromination of 6-fluoroanisole followed by the introduction of a methylthio group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of 2-Bromo-6-fluorothioanisole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorothioanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluorothioanisole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorothioanisole involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The methylthio group can undergo oxidation and reduction, providing additional functionalization options. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring, which can activate or deactivate certain positions for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-fluorothioanisole with key analogs based on substituent effects, reactivity, and applications:

2-Bromo-6-fluorobenzothiazole (CAS 152937-04-7)

  • Structure : Benzothiazole core with Br (2-position) and F (6-position).
  • Key Differences: The benzothiazole ring introduces aromatic heterocyclic character, enhancing planar rigidity compared to the non-cyclic thioanisole. Electron-withdrawing nitrogen in the thiazole ring reduces electron density at reactive sites, favoring electrophilic substitutions at specific positions .
  • Applications : Widely used in optoelectronics and as a ligand in metal-catalyzed reactions due to its conjugated system .

2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8)

  • Structure : Aniline derivative with Br (2-position), F (4-position), and methyl (6-position).
  • Key Differences: The amino (-NH₂) group is strongly electron-donating, contrasting with the thioether (-SCH₃) in thioanisole. Substituent positions (2,4,6 vs. 2,6 in thioanisole) alter steric hindrance and electronic directing effects.
  • Applications: Primarily serves as a precursor for dyes and pharmaceuticals, leveraging the amino group’s reactivity in diazotization .

5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS 1160789-91-2)

  • Structure : Benzothiazole with Br (5-position), F (6-position), and amine (2-position).
  • Key Differences :
    • The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to thioanisole.
    • Bromine and fluorine positions create distinct charge distributions, affecting nucleophilic attack sites.
  • Applications : Used in kinase inhibitor development due to its hydrogen-bonding capacity .

Comparative Data Table

Compound Core Structure Substituents Key Functional Groups Applications
2-Bromo-6-fluorothioanisole Benzene Br (2), F (6), SCH₃ (1) Thioether Pharmaceutical intermediates
2-Bromo-6-fluorobenzothiazole Benzothiazole Br (2), F (6) Thiazole Optoelectronics, catalysis
2-Bromo-4-fluoro-6-methylaniline Aniline Br (2), F (4), CH₃ (6) Amino Dyes, drug precursors
5-Bromo-6-fluorobenzo[d]thiazol-2-amine Benzothiazole Br (5), F (6), NH₂ (2) Amine Kinase inhibitors

Research Findings and Trends

  • Reactivity : Thioanisole derivatives exhibit higher stability in radical reactions compared to aniline analogs due to sulfur’s radical scavenging properties .
  • Electronic Effects: Fluorine’s inductive effect in 2-bromo-6-fluorothioanisole enhances the leaving-group ability of bromine in SNAr reactions, outperforming methoxy-substituted analogs (e.g., 2-bromo-6-methoxyphenol) .
  • Synthetic Utility : Benzothiazole derivatives show superior fluorescence properties, but thioanisoles are preferred in coupling reactions (e.g., Suzuki-Miyaura) due to milder reaction conditions .

Biological Activity

2-Bromo-6-fluorothioanisole is an organic compound characterized by the presence of bromine and fluorine substituents on a thioanisole framework. Its molecular formula is C₇H₆BrFOS, with a molecular weight of approximately 221.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.

The unique electronic and steric properties of 2-Bromo-6-fluorothioanisole arise from the specific arrangement of its substituents. The presence of a reactive bromine atom and a fluorine substituent enhances its reactivity, making it a valuable building block in organic synthesis and drug development.

PropertyValue
Molecular FormulaC₇H₆BrFOS
Molecular Weight221.1 g/mol
AppearanceColorless liquid
Density1.674 g/mL at 20 °C
Refractive Index1.582

The biological activity of 2-Bromo-6-fluorothioanisole is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can modulate enzyme activity or receptor interactions, leading to significant biochemical effects. The compound's structure allows it to form covalent bonds with biological macromolecules, which is crucial for studying biochemical pathways and mechanisms.

Biological Activity

Recent studies have highlighted several key areas where 2-Bromo-6-fluorothioanisole exhibits biological activity:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, making it useful in drug discovery processes aimed at targeting enzyme-related diseases.
  • Protein-Ligand Interactions : Its ability to interact with proteins suggests applications in understanding protein dynamics and developing new therapeutic agents.
  • Antimicrobial Activity : Preliminary data indicate that compounds similar to 2-Bromo-6-fluorothioanisole may possess antimicrobial properties, although further research is required to elucidate this aspect fully.

Study on Enzyme Inhibition

A study conducted by researchers evaluated the enzyme inhibition properties of various thioether compounds, including 2-Bromo-6-fluorothioanisole. The results indicated that the compound could inhibit the activity of specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Research Findings

Research findings emphasize the importance of structural modifications in enhancing the biological efficacy of thioanisole derivatives:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that variations in substituents significantly impact the biological activity of thioanisole derivatives. For instance, the introduction of different halogens or functional groups can enhance enzyme binding affinity and selectivity.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest that modifications can lead to improved bioavailability and reduced toxicity, essential factors for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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